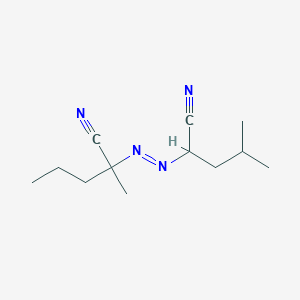
2-(2-Cyanopentan-2-yldiazenyl)-4-methylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’-Dimethyl-2,2’-azodivaleronitrile is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.314 g/mol . It is also known by its systematic name, Pentanenitrile, 2-[(1-cyano-3-methylbutyl)azo]-2-methyl- (9CI) . This compound is part of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional considerations for scalability, safety, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2,4’-Dimethyl-2,2’-azodivaleronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of azoxy compounds.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Amines.
Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2,4’-Dimethyl-2,2’-azodivaleronitrile has several applications in scientific research:
Polymerization Initiator: It is commonly used as an initiator in polymerization reactions due to its ability to generate free radicals.
Foaming Agent: The compound is used as a foaming agent in the production of various materials.
Thermal Stability Studies: Researchers study its thermal stability and kinetics under different conditions to understand its behavior and potential hazards.
Mecanismo De Acción
The mechanism of action of 2,4’-dimethyl-2,2’-azodivaleronitrile involves the generation of free radicals through the homolytic cleavage of the azo bond (N=N). These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The compound’s thermal stability and decomposition behavior are influenced by factors such as temperature, presence of oxygen, and other environmental conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another azo compound used as a polymerization initiator.
2,2’-Azobis(2,4-dimethylvaleronitrile): Similar in structure and function, used in similar applications.
Uniqueness
2,4’-Dimethyl-2,2’-azodivaleronitrile is unique due to its specific molecular structure, which imparts distinct thermal stability and reactivity characteristics. Its ability to generate free radicals efficiently makes it valuable in polymerization and other radical-mediated processes .
Propiedades
Número CAS |
15457-18-8 |
|---|---|
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
Clave InChI |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
SMILES canónico |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Key on ui other cas no. |
15457-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















